A Comprehensive Technical Guide to 3-Chloro-2-cyanobenzoic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 3-Chloro-2-cyanobenzoic Acid: Properties, Synthesis, and Applications
Executive Summary
3-Chloro-2-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring, it represents a versatile molecular scaffold. The specific ortho- and meta-positioning of these functional groups imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex heterocyclic systems and targeted therapeutic agents. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, anticipated spectroscopic signature, a plausible and detailed synthetic route, and its key applications, with a focus on its role in drug discovery and development.
Molecular Structure and Identification
The molecular architecture of 3-Chloro-2-cyanobenzoic acid is key to its reactivity. The carboxylic acid and cyano groups are positioned ortho to each other, while the chlorine atom is meta to the carboxylic acid. This arrangement creates a sterically hindered and electronically distinct environment around the reactive centers.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-2-cyanobenzoic acid | N/A |
| CAS Number | 1254073-93-2 | |
| Molecular Formula | C₈H₄ClNO₂ | |
| Molecular Weight | 181.58 g/mol | |
| Synonyms | Benzoic acid, 3-chloro-2-cyano- |
(Note: A 2D structure image would be placed here in a final document.)
Physicochemical and Chemical Properties
The properties of this molecule are dictated by the interplay of its three functional groups. The carboxylic acid group confers acidity and enables salt formation, while the cyano and chloro groups are strongly electron-withdrawing, influencing the molecule's overall polarity and the reactivity of the aromatic ring.
| Property | Value / Description | Context and Rationale |
| Physical State | Expected to be a white to off-white crystalline solid at room temperature. | Based on related compounds like 4-cyanobenzoic acid and 3-chlorobenzoic acid. [1][2] |
| Melting Point | Data not readily available. Estimated to be in the range of 150-220 °C. | 3-Chlorobenzoic acid melts at 154 °C,[2] and 4-cyanobenzoic acid melts at 217-222 °C. [1]The combination of substituents suggests a melting point within this range. |
| Boiling Point | Data not readily available. Estimated >300 °C. | The related isomer 3-Chloro-5-cyanobenzoic acid has a calculated boiling point of 329 °C. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous bases. | The carboxylic acid group allows for deprotonation in base to form a soluble carboxylate salt. The overall aromatic structure limits aqueous solubility. [2][3] |
| pKa | Data not readily available. Estimated to be < 3.8. | The pKa of 3-chlorobenzoic acid is 3.82. [4]The addition of the strongly electron-withdrawing ortho-cyano group is expected to further stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. |
| Stability | Stable under normal laboratory conditions. | Should be stored in a cool, dry, well-ventilated area away from incompatible materials. [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Standard for carboxylic acids and nitriles. [1][6] |
Anticipated Spectroscopic Profile
While experimental spectra for this specific CAS number are not widely published, a robust prediction of its spectroscopic signature can be made based on its functional groups and the principles of analytical chemistry.
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¹H NMR Spectroscopy : The aromatic region would display a complex multiplet system for the three protons on the benzene ring. The proton ortho to the carboxylic acid would likely appear most downfield due to deshielding effects.
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¹³C NMR Spectroscopy : Distinct signals are expected for all eight carbons. The carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the six unique aromatic carbons would be identifiable.
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Infrared (IR) Spectroscopy : Key characteristic absorption bands would confirm the presence of the functional groups:
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A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).
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A sharp C≡N (nitrile) stretch (~2220-2240 cm⁻¹).
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A strong C=O (carbonyl) stretch (~1700-1725 cm⁻¹).
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A C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).
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-
Mass Spectrometry : The molecular ion peak (M⁺) would appear at m/z 181. A characteristic isotopic peak (M+2) at m/z 183, with an intensity approximately one-third of the M⁺ peak, would be definitive evidence of the single chlorine atom.
Synthesis and Manufacturing Pathway
The synthesis of 3-Chloro-2-cyanobenzoic acid is not widely documented in standard literature, but a highly plausible and efficient route can be designed using the well-established Sandmeyer reaction. This approach is favored due to the commercial availability of suitable precursors and the reaction's reliability in converting an amino group into a cyano group.
Proposed Synthetic Workflow
The proposed synthesis begins with 2-amino-3-chlorobenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
Caption: Proposed Sandmeyer reaction workflow for the synthesis of 3-Chloro-2-cyanobenzoic acid.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard Sandmeyer reaction conditions. [7] Step 1: Diazotization of 2-Amino-3-chlorobenzoic acid
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-3-chlorobenzoic acid (1.0 eq) in a 2M aqueous hydrochloric acid solution (3.0 eq HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the suspension via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The reaction is exothermic.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
Step 2: Cyanation (Sandmeyer Reaction)
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In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.
-
Causality Note: The use of KCN helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.
-
-
Warm the copper cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
Trustworthiness Note: The rate of addition must be controlled to manage the effervescence and exotherm. The reaction should be performed in a well-ventilated fume hood.
-
-
After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2 to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3-Chloro-2-cyanobenzoic acid.
Chemical Reactivity and Applications
The unique arrangement of functional groups makes this compound a powerful intermediate. Its reactivity can be selectively targeted for multi-step syntheses.
Caption: Reactivity map showing the principal reaction sites of 3-Chloro-2-cyanobenzoic acid.
Role in Drug Discovery and Development
Chlorine is a prevalent halogen in a vast number of FDA-approved drugs, where it often serves to modulate lipophilicity, metabolic stability, and binding affinity. [8]3-Chloro-2-cyanobenzoic acid is an exemplary building block for leveraging these benefits.
-
Scaffold for Heterocycles: The ortho-cyano and carboxylic acid groups are ideal precursors for constructing fused heterocyclic rings. For instance, they can be elaborated into quinazolinones or other pharmacologically relevant cores.
-
Fragment-Based Drug Design (FBDD): As a "fragment," this molecule provides a starting point for growing more complex drug candidates that can interact with specific biological targets. [3]* Intermediate for Advanced APIs: It serves as a key intermediate in multi-step syntheses of Active Pharmaceutical Ingredients (APIs). A structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key starting material for novel 3-quinolinecarboxylic acid antibacterial agents. [9]This highlights the utility of the chloro-cyanobenzoic acid motif in developing next-generation therapeutics.
Safety and Handling
Based on data from structurally related compounds, 3-Chloro-2-cyanobenzoic acid should be handled with care, assuming it presents similar hazards.
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GHS Hazard Classification (Anticipated) :
-
Harmful if swallowed, in contact with skin, or if inhaled. [10] * Causes skin irritation. [10] * Causes serious eye irritation. [10] * May cause respiratory irritation. [10]* Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat. [1][6]Handle only in a well-ventilated area or a chemical fume hood. [6]* Handling Precautions : Avoid dust formation and inhalation. [6]Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]
Conclusion
3-Chloro-2-cyanobenzoic acid stands out as a highly functionalized and valuable chemical intermediate. Its defined molecular structure, predictable reactivity at three distinct sites, and the established importance of its constituent motifs in medicinal chemistry make it a compound of high interest for researchers in drug discovery and materials science. This guide provides the foundational technical knowledge required to safely handle, synthesize, and strategically employ this versatile building block in advanced scientific applications.
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